Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate is a chemical compound with the molecular formula C10H11ClO4S . It has a molecular weight of 262.71 .
Molecular Structure Analysis
The molecular structure of this compound consists of an ethyl ester group (COOC2H5), a phenyl ring (C6H5), and a chlorosulfonyl group (SO2Cl) attached to the phenyl ring .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 360.8±25.0 °C and a predicted density of 1.344±0.06 g/cm3 .Scientific Research Applications
Chemical Synthesis and Reactions
- Innovative Reaction Mechanisms : Research on olefins and acetylacetone in the presence of thallic acetate revealed new product formations through specific reaction mechanisms, hinting at the utility of complex acetates in synthetic organic chemistry (Ichikawa et al., 1966).
- Corrosion Inhibitors : A study on quinoxalines as corrosion inhibitors for copper in nitric acid highlighted the role of specific acetate compounds in corrosion protection, suggesting potential applications of similar compounds in materials science (Zarrouk et al., 2014).
- Material Surface Treatment : The effectiveness of acetates in modifying rubber surfaces for improved adhesion was explored, indicating the significance of such chemicals in manufacturing and material engineering (Romero-Sánchez et al., 2000).
Pharmaceutical Synthesis
- Drug Intermediate Synthesis : Ethyl 2-hydroxy-4-phenylbutyrate, an intermediate for ACE-inhibitors, was efficiently produced using a kinetic resolution process, showcasing the critical role of ester compounds in pharmaceutical synthesis (Liese et al., 2002).
Analytical Chemistry and Molecular Studies
- Spectroscopy and Molecular Modelling : Research into thiosemicarbazone derivatives' binding with human serum albumin used spectroscopy and molecular modelling, reflecting on how acetate derivatives can be pivotal in understanding drug-protein interactions (Karthikeyan et al., 2016).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(2-chlorosulfonylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-2-15-10(12)7-8-5-3-4-6-9(8)16(11,13)14/h3-6H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKRCYVYSJHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.